8-Epideoxyloganic acid
Overview
Description
8-Epideoxyloganic acid is an iridoid glycoside, a type of naturally occurring compound found in various plants. It is known for its bioactive properties, including anti-inflammatory, antioxidant, and analgesic effects . This compound has garnered interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 8-Epideoxyloganic acid (DLA) are nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage. HO-1 is an enzyme that catalyzes the degradation of heme, leading to the generation of biliverdin, free iron, and carbon monoxide .
Mode of Action
DLA interacts with its targets by up-regulating HO-1 via the activation of Nrf2 . This interaction leads to the suppression of reactive oxygen species (ROS) and nitric oxide (NO) generation . Additionally, DLA inhibits the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Biochemical Pathways
The activation of Nrf2/HO-1 by DLA attenuates inflammatory symptoms through the suppression of the MAPK/NF-κB signaling cascade . This results in a decreased production of the proinflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) and -6 (IL-6), as well as of monocyte chemoattractant protein-1 (MCP-1) .
Pharmacokinetics
It’s known that the compound exhibits weak antinociceptive activity , suggesting that it may have some bioavailability
Result of Action
DLA demonstrates powerful anti-inflammatory and antioxidant properties . It effectively inhibits the generation of NO and prostaglandin E2 (PGE2) by inhibiting the expression of the upstream genes inducible nitric oxidase (iNOS) and cyclooxygenase-2 (COX-2) . This leads to the attenuation of inflammatory symptoms .
Biochemical Analysis
Biochemical Properties
8-Epideoxyloganic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in oxidative stress and inflammation pathways. It has been shown to activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of heme oxygenase-1 (HO-1). This activation results in the suppression of reactive oxygen species (ROS) and nitric oxide (NO) generation . Additionally, this compound inhibits the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In macrophages, it decreases oxidative stress by upregulating HO-1 via Nrf2 activation, leading to reduced ROS and NO levels . It also inhibits the production of proinflammatory cytokines and chemokines, thereby attenuating inflammation . Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and antioxidant properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to and activates Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of HO-1 . This results in the suppression of ROS and NO production. Additionally, this compound inhibits the activation of MAPKs and NF-κB pathways, reducing the expression of proinflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its anti-inflammatory and antioxidant effects are sustained over a period of time, with a gradual decrease in ROS and NO levels . The compound’s stability and degradation in vitro and in vivo have also been studied, indicating that it remains effective over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without any adverse effects . At higher doses, there may be potential toxic effects, although these have not been extensively studied . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to iridoid biosynthesis. It interacts with enzymes such as 8-hydroxygeraniol oxidoreductase (8-HGO), which plays a key role in the secoiridoid pathway . This interaction influences the synthesis of other iridoid compounds and affects metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by specific targeting signals and post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-Epideoxyloganic acid can be achieved through both extraction from natural sources and synthetic organic synthesis routes . The extraction method typically involves isolating the compound from plants such as Incarvillea delavayi . Synthetic routes may involve complex organic reactions, including glycosidation and cycloaddition reactions, to construct the iridoid glycoside structure.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing extraction techniques from plant sources and exploring biotechnological approaches to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Epideoxyloganic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced antioxidant and anti-inflammatory properties . These derivatives are of significant interest in medicinal chemistry for developing new therapeutic agents.
Scientific Research Applications
8-Epideoxyloganic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
8-Epideoxyloganic acid can be compared with other iridoid glycosides such as ajugol, catalpol, geniposidic acid, and geniposide . While these compounds share similar bioactive properties, this compound is unique due to its specific molecular structure and potent anti-inflammatory and antioxidant effects . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFHNSGLYXPNG-PKUPRILXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347495 | |
Record name | 8-Epideoxyloganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88668-99-9 | |
Record name | 8-Epideoxyloganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic benefits of 8-epideoxyloganic acid?
A1: Research suggests that this compound possesses analgesic, hemostatic, and anti-inflammatory properties. Studies in mice models have shown that it can significantly reduce acetic acid-induced writhing, shorten the time to homeostasis, and inhibit xylene-induced ear edema [].
Q2: From which plant sources can this compound be isolated?
A2: this compound has been isolated from various plant species, including Lamiophlomis rotata [, ], Boschniakia rossica [], and Asystasia bella []. Notably, it was identified for the first time in the Lamiophlomis genus within L. rotata [].
Q3: What is the chemical structure of this compound?
A3: this compound is an iridoid glycoside. While the provided abstracts do not offer a detailed structural formula, they mention the use of spectroscopic data analysis for structural elucidation [, ]. Further information on the structure can be found in scientific literature focusing on the isolation and characterization of iridoid glycosides.
Q4: Are there established analytical methods for quantifying this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to determine the content of this compound in Duyiwei soft capsules, a traditional Chinese medicine formulation [, ]. The method demonstrated good linearity, recovery, and reproducibility [, ].
Q5: Has any research explored methods for enhancing the extraction and purification of this compound from plant material?
A5: One study investigated the optimization of extraction and purification processes for this compound from Lamiophlomis rotata []. Researchers found that using 60% ethanol as a solvent and a macroporous resin (XDA-7) significantly improved the isolation of iridoid glycosides, including this compound [].
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